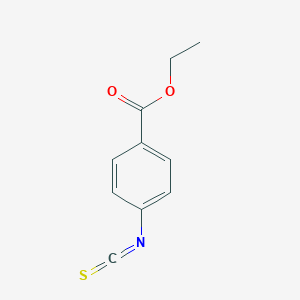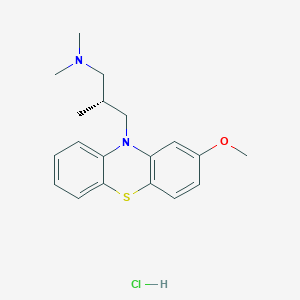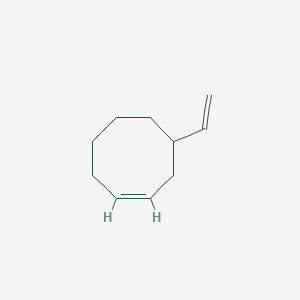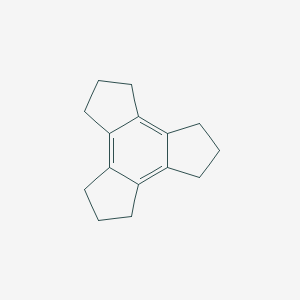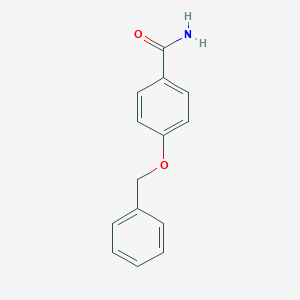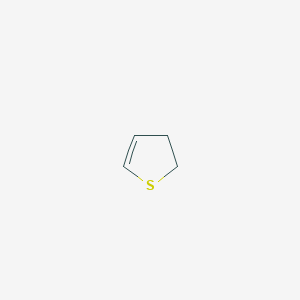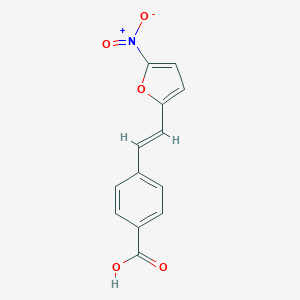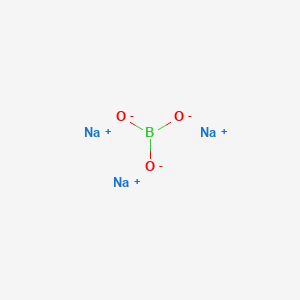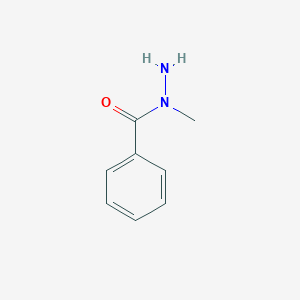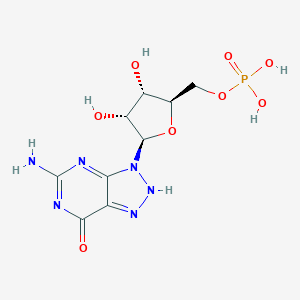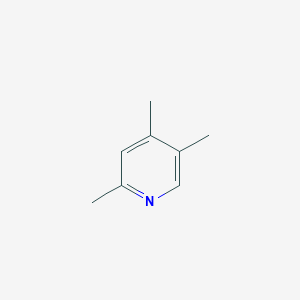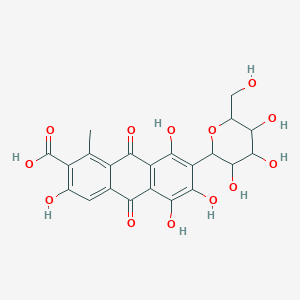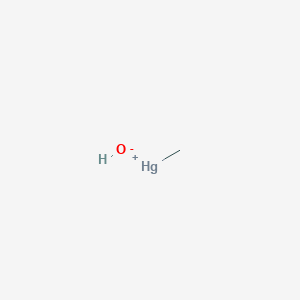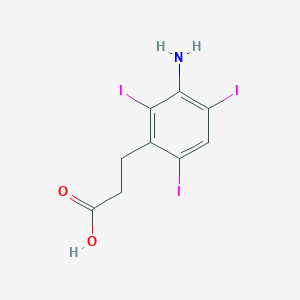![molecular formula C7H4F6 B074093 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene CAS No. 1482-03-7](/img/structure/B74093.png)
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene, commonly known as norbornadiene, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields.
Wirkmechanismus
Norbornadiene undergoes a photochemical reaction upon exposure to UV light, which results in the conversion to its isomer, quadricyclane. This process is reversible, and quadricyclane can be converted back to norbornadiene by heating or exposure to visible light. The mechanism of this photochemical reaction has been extensively studied and is well-understood.
Biochemische Und Physiologische Effekte
Norbornadiene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent and as a treatment for neurological disorders. Further research is needed to fully understand its effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Norbornadiene has several advantages for lab experiments, including its ease of synthesis, stability, and unique photochemical properties. However, it also has some limitations, such as its relatively low solubility in common solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on norbornadiene. One area of interest is the development of new photochromic materials and molecular switches based on its unique properties. Another area of research is the investigation of its potential as a treatment for various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to address any potential safety concerns.
In conclusion, norbornadiene is a unique and versatile chemical compound with a wide range of scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. While there is still much to learn about its biochemical and physiological effects, norbornadiene has the potential to be a valuable tool for researchers in various fields.
Synthesemethoden
Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene. The reaction yields a mixture of norbornadiene and its isomer, quadricyclane, which can be separated by distillation. The synthesis method is relatively simple and has been well-established.
Wissenschaftliche Forschungsanwendungen
Norbornadiene has been widely used in scientific research, particularly in the fields of photochemistry and materials science. Its unique structure and properties make it an ideal candidate for various applications, such as photochromic materials, molecular switches, and photovoltaic devices. Norbornadiene has also been used as a model compound for studying the mechanism of photochemical reactions.
Eigenschaften
CAS-Nummer |
1482-03-7 |
|---|---|
Produktname |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene |
Molekularformel |
C7H4F6 |
Molekulargewicht |
202.1 g/mol |
IUPAC-Name |
1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H4F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H2 |
InChI-Schlüssel |
WOQNGFSORPSJFQ-UHFFFAOYSA-N |
SMILES |
C1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Kanonische SMILES |
C1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Synonyme |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



